molecular formula C21H24ClN3O B10989525 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone

1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone

Cat. No.: B10989525
M. Wt: 369.9 g/mol
InChI Key: QMZDTZPRZOCXAL-UHFFFAOYSA-N
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Description

1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone is a complex organic compound characterized by its unique structure, which includes a chloro-substituted tetrahydropyridoindole core and a pyrrole moiety attached to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone typically involves multi-step organic synthesis. The process begins with the preparation of the 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole intermediate. This intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.

The next step involves the introduction of the pyrrole moiety. This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the pyrrole derivative is coupled with the chloro-substituted intermediate. Finally, the hexanone chain is introduced through an alkylation reaction, typically using an alkyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

    8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole: This compound shares the core structure but lacks the pyrrole and hexanone moieties.

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar pyrrole structure but differ in the indole core and substitution patterns.

Uniqueness: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone is unique due to its combination of a chloro-substituted tetrahydropyridoindole core and a pyrrole-hexanone chain. This unique structure may confer specific properties and reactivity that are not observed in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6-pyrrol-1-ylhexan-1-one

InChI

InChI=1S/C21H24ClN3O/c22-16-7-8-19-17(14-16)18-15-25(13-9-20(18)23-19)21(26)6-2-1-3-10-24-11-4-5-12-24/h4-5,7-8,11-12,14,23H,1-3,6,9-10,13,15H2

InChI Key

QMZDTZPRZOCXAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CCCCCN4C=CC=C4

Origin of Product

United States

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